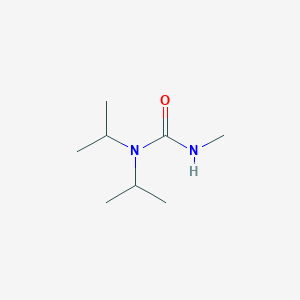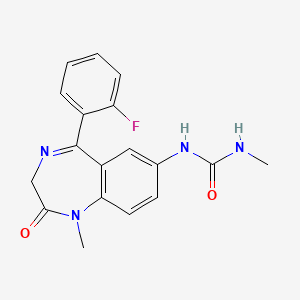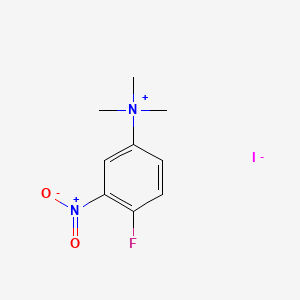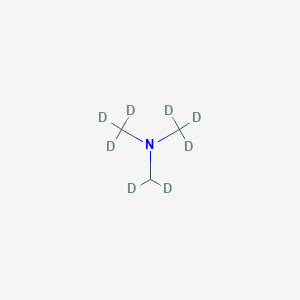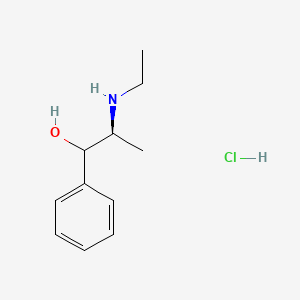
N-acetyl-L-cysteine isopropyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-acetyl-L-cysteine isopropyl ester: is a derivative of N-acetyl-L-cysteine, an amino acid derivative with significant antioxidant properties. This compound is known for its enhanced bioavailability and stability compared to its parent compound, making it a valuable addition to various scientific and medical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-acetyl-L-cysteine isopropyl ester typically involves the esterification of N-acetyl-L-cysteine with isopropyl alcohol. This reaction is often catalyzed by an acid, such as sulfuric acid, to facilitate the formation of the ester bond . The reaction conditions usually include refluxing the mixture to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure a high yield and purity of the final product. The purification process may involve recrystallization or chromatography techniques to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions: N-acetyl-L-cysteine isopropyl ester undergoes various chemical reactions, including:
Oxidation: The thiol group in the compound can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The ester group can undergo hydrolysis to revert to the parent N-acetyl-L-cysteine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol.
Substitution: Acidic or basic conditions to catalyze hydrolysis.
Major Products:
Oxidation: Disulfides.
Reduction: Thiol groups.
Substitution: N-acetyl-L-cysteine and isopropyl alcohol.
Wissenschaftliche Forschungsanwendungen
N-acetyl-L-cysteine isopropyl ester has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Acts as an antioxidant to protect cells from oxidative stress.
Wirkmechanismus
The primary mechanism of action of N-acetyl-L-cysteine isopropyl ester involves its role as a precursor to glutathione, a powerful antioxidant. The compound is hydrolyzed in the body to release N-acetyl-L-cysteine, which then contributes to the synthesis of glutathione. This process helps in neutralizing free radicals and reducing oxidative stress . Additionally, it may inhibit the activation of NF-kB and reduce the production of pro-inflammatory cytokines .
Vergleich Mit ähnlichen Verbindungen
N-acetyl-L-cysteine: The parent compound with lower bioavailability.
N-acetyl-L-cysteine ethyl ester: Another esterified form with similar properties but different pharmacokinetics.
Uniqueness: N-acetyl-L-cysteine isopropyl ester stands out due to its enhanced bioavailability and stability compared to N-acetyl-L-cysteine. This makes it more effective in delivering the active compound to the target tissues and achieving the desired therapeutic effects .
Eigenschaften
Molekularformel |
C8H15NO3S |
|---|---|
Molekulargewicht |
205.28 g/mol |
IUPAC-Name |
propan-2-yl (2R)-2-acetamido-3-sulfanylpropanoate |
InChI |
InChI=1S/C8H15NO3S/c1-5(2)12-8(11)7(4-13)9-6(3)10/h5,7,13H,4H2,1-3H3,(H,9,10)/t7-/m0/s1 |
InChI-Schlüssel |
ZFGKNOCIAUGIIB-ZETCQYMHSA-N |
Isomerische SMILES |
CC(C)OC(=O)[C@H](CS)NC(=O)C |
Kanonische SMILES |
CC(C)OC(=O)C(CS)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




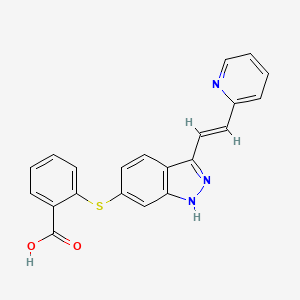
![N-Debenzoyl-N-[(3E)-hex-3-enoyl] Paclitaxel](/img/structure/B13417534.png)
![Benzenesulfonyl chloride, 4-[[4,4,5,5,5-pentafluoro-3-(pentafluoroethyl)-1,2,3-tris(trifluoromethyl)-1-pentenyl]oxy]-](/img/structure/B13417535.png)
